Pomalidomide-PEG2-azide: A Technical Guide for Drug Development Professionals
Pomalidomide-PEG2-azide: A Technical Guide for Drug Development Professionals
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and experimental protocols involving Pomalidomide-PEG2-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Pomalidomide-PEG2-azide is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the field of targeted protein degradation.[1] It incorporates the pomalidomide (B1683931) ligand, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a reactive azide (B81097) group.[1][2] This azide functionality allows for the efficient and specific conjugation to a target protein ligand via "click chemistry," enabling the rapid assembly of PROTACs.[3][4]
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural disposal system, the proteasome.[1][5] The modular nature of Pomalidomide-PEG2-azide makes it a valuable tool for creating libraries of PROTACs with varied target protein binders to screen for optimal degradation of proteins of interest, which is a significant strategy in modern drug discovery, particularly in oncology.[2][]
Core Properties and Specifications
Quantitative data for Pomalidomide-PEG2-azide has been compiled from various suppliers to provide a comprehensive overview of its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀N₆O₇ | [2] |
| Molecular Weight | 444.40 g/mol | [2] |
| CAS Number | 2267306-14-7 | [2] |
| Appearance | Powder | [2] |
| Purity | ≥95% or ≥98% depending on supplier | [2][] |
| Melting Point | 188 °C | [2] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | 2-8°C (short term), -20°C (long term, protected from light) | [1][2] |
| SMILES String | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(COCCOCCN=[N+]=[N-])=O)=O)NC1=O | [2] |
| InChI Key | QMQAWNMGKYQDLT-UHFFFAOYSA-N | [2] |
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a specific target protein. The following diagram illustrates the key steps in this process.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies for the synthesis of a PROTAC using Pomalidomide-PEG2-azide and subsequent analysis of protein degradation are provided below.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate Pomalidomide-PEG2-azide with an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
Pomalidomide-PEG2-azide
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
tert-Butanol (t-BuOH) and water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of Pomalidomide-PEG2-azide in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve Pomalidomide-PEG2-azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a mixture of t-BuOH and water (1:1) or DMSO.
-
To the reaction mixture, add CuSO₄ (0.1-0.3 equivalents). If using, add THPTA (0.5-1.5 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC using a preparative RP-HPLC system with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.[7][8]
-
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) group.[8][9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1][10]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[9][10]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1][9]
-
-
Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[9]
-
Caption: Western blot experimental workflow for PROTAC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide-PEG2-azide 2267306-14-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
